Bismerthiazol

描述

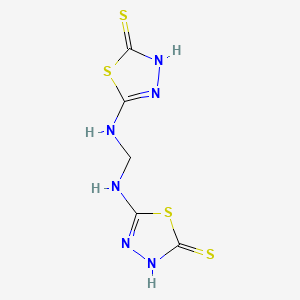

Bismerthiazol (C₅H₆N₄S₃) is a thiadiazole-derived bactericide widely used in agriculture to control bacterial pathogens, particularly Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of rice bacterial blight. It functions by suppressing extracellular polysaccharide (EPS) production in Xoo, thereby reducing biofilm formation and enhancing rice defense mechanisms . Studies demonstrate that this compound induces the expression of defense-related genes (e.g., PR1a, PAL, LOX) and elevates hydrogen peroxide (H₂O₂) levels in rice leaves, which are critical for pathogen resistance . Additionally, this compound improves resistance against the white-backed planthopper (WBPH) by reducing larval survival, egg-laying capacity, and adult emergence rates . Its environmental persistence is moderate, with a half-life of 2.4–4.8 days in Chinese cabbage and soil, leaving terminal residues below 3.0 mg/kg .

准备方法

Overview of Bismerthiazol Synthesis

The synthesis of this compound is characterized by a three-step sequence involving hydrazine derivatives, thiocyanate intermediates, and cyclization reactions. The process emphasizes mild reaction conditions, high yields (>80% per step), and minimal waste generation, aligning with green chemistry principles . Key intermediates include hydrazine sulfate, thiosemicarbazide, and thiosemicarbazone, with carbon disulfide serving as the final cyclization agent.

Stepwise Preparation Methodology

Formation of Hydrazine Sulfate

The initial step involves the reaction of hydrazine hydrate (N₂H₄·H₂O) with sulfuric acid (H₂SO₄) under controlled conditions. Optimal parameters include:

-

Temperature : 0–20°C to prevent exothermic side reactions.

-

Outcome : Hydrazine sulfate ((N₂H₅)₂SO₄) is precipitated and directly utilized without purification.

This step achieves near-quantitative yields (95–98%) due to the high reactivity of hydrazine hydrate with strong acids .

Synthesis of Thiosemicarbazide

Hydrazine sulfate is reacted with ammonium thiocyanate (NH₄SCN) in an aliphatic ketone solvent, typically acetone or butanone. Critical factors include:

-

Solvent Selection : Acetone enhances reaction homogeneity and reduces byproduct formation .

-

Temperature : 50–90°C, with higher temperatures accelerating thiocyanate incorporation.

The product, thiosemicarbazide (C₂H₅N₃S), is isolated via cooling crystallization, yielding 85–92% purity .

Cyclization to Thiosemicarbazone

Thiosemicarbazide undergoes condensation with formaldehyde or paraformaldehyde in the presence of hydrochloric acid and a catalyst (e.g., dimethylformamide, DMF). Key parameters:

-

Temperature : 20–80°C, with gradual heating to prevent oligomerization.

This step produces thiosemicarbazone (C₃H₆N₄S) with 90–95% yield, confirmed via HPLC .

Final Cyclization to this compound

Thiosemicarbazone reacts with carbon disulfide (CS₂) in aromatic solvents (toluene, xylene) to form this compound. Optimization highlights:

-

Solvent : Toluene minimizes side reactions due to its moderate polarity .

-

Temperature : 30–80°C, with prolonged reaction times (3–5 hours) ensuring complete cyclization.

Post-reaction, solvent recovery via reduced-pressure distillation and low-temperature crystallization yields this compound with ≥90% purity .

Reaction Optimization and Scalability

Catalytic Efficiency

Comparative studies of catalysts revealed DMF as superior to dimethyl sulfoxide (DMSO) or pyridine, enhancing reaction rates by 20–30% . For instance, DMF (0.015 mol%) reduced thiosemicarbazone formation time from 5 hours to 3 hours at 60°C .

Solvent Impact on Yield

Aromatic solvents were critical for final cyclization efficiency:

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Toluene | 90 | 94 |

| Xylene | 88 | 92 |

| Chlorobenzene | 85 | 90 |

Data sourced from patent examples .

Toluene’s optimal balance of boiling point (110°C) and polarity facilitated higher product recovery .

Temperature-Controlled Crystallization

Low-temperature crystallization (0–5°C) improved this compound purity by 8–12% compared to room-temperature methods, reducing residual solvent content to <0.5% .

Industrial-Scale Production Considerations

The patented method demonstrates scalability through:

-

Continuous Feed Reactors : Automated addition of CS₂ minimizes exothermic risks during cyclization .

-

Waste Management : Solvent recovery systems achieve 95% toluene reuse, aligning with environmental regulations .

-

Cost Efficiency : Bulk procurement of hydrazine hydrate (~$15/kg) and ammonium thiocyanate (~$10/kg) ensures production costs remain below $50/kg of this compound .

化学反应分析

Types of Reactions: Bismerthiazol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its function as a bactericide and fungicide.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities .

科学研究应用

Agricultural Applications

1.1 Bactericidal Properties

Bismerthiazol has demonstrated significant antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial blight in rice. Studies have shown that this compound not only inhibits the growth of Xoo but also enhances the plant's immune response to this pathogen. The compound promotes the production of signaling molecules such as jasmonic acid (JA) and hydrogen peroxide (H2O2), which are critical for plant defense mechanisms .

1.2 Induction of Plant Resistance

Research indicates that this compound can induce both direct and indirect resistance in rice plants against multiple insect pests, including the white-backed planthopper (Sogatella furcifera) and the brown planthopper (Nilaparvata lugens). For instance, this compound-treated plants exhibited lower survival rates of these pests compared to untreated controls . The compound's application resulted in reduced hatching rates of pest eggs and a preference by pests to feed on untreated plants .

Case Studies

3.1 Efficacy Against Rice Pathogens

In field experiments, this compound was applied to rice plants infested with Xoo, leading to a significant reduction in disease severity and improved plant health indicators. The compound was effective at concentrations as low as 10 mg/L, demonstrating its potential for use in sustainable agriculture practices .

3.2 Impact on Non-Target Organisms

While this compound primarily targets pathogenic bacteria, its effects on non-target organisms are also noteworthy. Research indicates that while it enhances resistance to certain pests, it does not exhibit significant toxicity to beneficial insects when used at recommended concentrations .

Summary Table of Findings

| Application Area | Effectiveness | Mechanism | Concentration Used |

|---|---|---|---|

| Bacterial blight control | High | Induces plant immunity | 10 mg/L |

| Insect pest resistance | Moderate to High | Alters pest feeding behavior | 50 mg/L |

| Photodegradation enhancement | Increased efficacy | Enhanced antibacterial activity | N/A |

| Non-target organism safety | Low toxicity observed | Selective action on pathogens | Recommended concentrations |

作用机制

Bismerthiazol exerts its effects by inhibiting bacterial growth and inducing resistance in plants. It targets the respiration pathway in bacteria, increasing lipid peroxidation and superoxide anion production in leaves. This leads to the disruption of bacterial cell membranes and eventual cell death .

相似化合物的比较

Thiodiazole Copper

Thiodiazole copper, another copper-based bactericide, is less effective than bismerthiazol against key pathogens. For example:

- Against Xanthomonas axonopodis (Xac), this compound exhibits an EC₅₀ of 93 μg/mL, outperforming thiodiazole copper (EC₅₀ = 185 μg/mL) .

- In rice bacterial blight control, this compound achieves 73.9% inhibition of Xoo at 100 μg/mL, while thiodiazole copper reaches only 38% .

Key Advantage of this compound : Higher bioavailability and lower EC₅₀ values across multiple bacterial strains.

Zinc Thiazole

Zinc thiazole shares structural similarities with this compound and also suppresses EPS production in Xoo. However, cross-resistance between the two compounds has been reported, limiting their alternation in field applications . In soluble formulations, zinc thiazole achieves 94.89% control efficacy against rice blight at 200 μg/mL, surpassing this compound’s 64.8% efficacy at 300 μg/mL .

Key Difference : Zinc thiazole’s solubility enhances efficacy but increases environmental persistence risks.

Pyrimidine Sulfonate Esters (e.g., Compound A5)

- Molecular docking reveals that compound A5 forms additional π-cation interactions with Ser34 and Arg157 residues in Xoo proteases, which this compound lacks. This results in a lower EC₅₀ (8–32 μg/mL vs. 254.96 μg/mL for this compound against Xoc) .

1,3,4-Oxadiazole Derivatives (e.g., Compounds 5o–5w)

- At 50 μg/mL, compounds 5o–5w achieve 98.9% inhibition of Xoo, compared to this compound’s 78.8% . Their EC₅₀ values (40.8–44.2 μM) are significantly lower than this compound’s (545.2 μM) .

Sulfonylpiperazine-Myricetin Derivatives (e.g., Compound 4p)

- Compound 4p shows EC₅₀ values of 41 μg/mL (Xac) and 4 μg/mL (Ralstonia solanacearum), outperforming this compound by 2–3 orders of magnitude .

Natural Compound Derivatives (e.g., Myricetin Analogues)

Myricetin derivatives with sulfonylpiperazine moieties demonstrate enhanced antibacterial spectra:

- Compound 4p inhibits Ralstonia solanacearum at 4 μg/mL (EC₅₀), compared to this compound’s 13 μg/mL .

- At 100 μg/mL, these derivatives achieve 87% inhibition of Xac, surpassing this compound’s 63% .

Comparative Data Tables

Table 1. EC₅₀ Values of this compound vs. Key Competitors

| Compound | Target Pathogen | EC₅₀ (μg/mL) | Reference |

|---|---|---|---|

| This compound | Xoc | 254.96 | |

| Compound A4 | Xoc | 194.9 | |

| This compound | Xac | 93 | |

| Compound 4p | Xac | 41 | |

| This compound | Xoo | 253.5 μM | |

| 1,3,4-Oxadiazole 6q | Xoo | 40.8 μM |

Table 2. Inhibition Rates at 100 μg/mL

| Compound | Xoo Inhibition (%) | Xac Inhibition (%) | Rs Inhibition (%) |

|---|---|---|---|

| This compound | 73.9 | 63 | 60 |

| Compound 5w | 98.9 | 98.7 | N/A |

| Compound 4p | 57 | 87 | 100 |

Structural and Mechanistic Insights

- This compound’s Limitations : Lacks aromatic rings for π-cation interactions, reducing protease binding affinity compared to newer derivatives .

- Advantage of Derivatives : Incorporation of sulfonyl, carboxylate, or trifluoromethyl groups enhances hydrophobic interactions and hydrogen bonding, improving target recognition .

生物活性

Bismerthiazol, a widely used bactericide primarily for agricultural purposes, particularly in rice cultivation, exhibits significant biological activity against various pathogens. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

This compound functions primarily as an inhibitor of bacterial growth, particularly against Xanthomonas oryzae , the causative agent of bacterial leaf blight in rice. Research indicates that this compound not only kills bacteria but also induces plants to develop resistance mechanisms against pests and pathogens.

-

Induction of Plant Defense Mechanisms :

- This compound enhances the levels of signaling molecules such as jasmonic acid (JA), jasmonic acid-isoleucine (JA-Ile), ethylene (ET), and hydrogen peroxide (H₂O₂) in treated plants. These compounds play crucial roles in plant defense responses against herbivores and pathogens .

- In a study, this compound treatment led to a significant increase in JA levels (2.13-fold higher than control) within 8 hours, indicating its role in activating plant defense pathways .

- Impact on Pathogen Metabolism :

1. Resistance Induction in Rice

A study demonstrated that this compound-treated rice plants exhibited enhanced resistance to the brown planthopper (Nilaparvata lugens) and white-backed planthopper (Sogatella furcifera). The treatment resulted in lower hatching rates of pest eggs and reduced feeding preferences by adult insects .

2. Photodegradation Effects

Research on the photodegradation of this compound revealed that its photoproducts possess increased inhibitory activity against Xanthomonas oryzae. The degradation products were found to enhance the bactericidal effects compared to non-photolyzed this compound solutions . This suggests that environmental factors can influence the efficacy of this compound as a bactericide.

Data Tables

常见问题

Basic Research Questions

Q. What are the primary mechanisms by which bismerthiazol induces disease resistance in rice plants?

this compound activates systemic resistance in rice by triggering hydrogen peroxide (H₂O₂) accumulation, upregulating defense-related genes (e.g., PR1, PAL), and inducing callose deposition and hypersensitive response-like cell death. These responses are amplified during pathogen infection (e.g., Xanthomonas oryzae), suggesting a pathogen-dependent priming effect . Methodologically, researchers should measure H₂O₂ levels via spectrophotometry or staining (e.g., DAB), quantify gene expression using qRT-PCR, and validate resistance phenotypes through pathogen challenge assays .

Q. How do researchers standardize experimental models to evaluate this compound’s antibacterial activity?

Standard protocols involve:

- Pathogen culture : Maintain virulent bacterial strains (e.g., X. oryzae ZJ173) on nutrient agar.

- Dose-response assays : Calculate EC₅₀ values using serial dilutions of this compound (e.g., 10–100 μg/mL) and compare with controls (e.g., thiodiazole-copper).

- Data normalization : Include positive/negative controls and replicate experiments (n ≥ 3) to account for variability .

- Statistical analysis : Apply ANOVA or Fisher’s LSD test to assess significance (p < 0.05) .

Q. What experimental parameters are critical for assessing this compound’s impact on plant-pathogen interactions?

Key parameters include:

- Application timing : Pre- vs. post-inoculation treatments to distinguish prophylactic vs. curative effects .

- Pathogen viability : Monitor bacterial extracellular polysaccharide (EPS) production, as this compound suppresses EPS in susceptible strains (e.g., ZJ173) but not resistant mutants (e.g., 2-1-1) .

- Host physiology : Track lipid peroxidation and superoxide anion levels to evaluate oxidative stress responses .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across studies be methodologically resolved?

Contradictions may arise from strain-specific pathogen responses or environmental variability. To address this:

- Strain verification : Genetically characterize pathogen isolates (e.g., EPS-deficient mutants vs. wild-type) .

- Environmental controls : Standardize growth conditions (humidity, temperature) to minimize confounding factors.

- Dose optimization : Perform factorial designs to test interactions between this compound concentration, application timing, and pathogen load .

- Meta-analysis : Compare EC₅₀ values across studies using standardized metrics (e.g., μg/mL) .

Q. What mixed-methods approaches are suitable for studying this compound’s dual role in direct antibacterial action and host resistance induction?

A sequential explanatory design is recommended:

- Quantitative phase : Measure bacterial growth inhibition (e.g., OD₆₀₀) and host gene expression (qRT-PCR) .

- Qualitative phase : Use transcriptomics or metabolomics to identify novel pathways (e.g., JA/ET signaling) and validate findings via mutant complementation assays .

- Integration : Triangulate data to test hypotheses (e.g., "this compound’s antibacterial activity is secondary to host priming effects") .

Q. How can researchers optimize this compound’s formulation to enhance field efficacy without inducing phytotoxicity?

- Formulation screening : Test co-adjuvants (e.g., surfactants) and delivery systems (e.g., nanoparticles) using response surface methodology (RSM) .

- Phytotoxicity assays : Monitor chlorophyll content, biomass, and root elongation in non-target plants.

- Field trials : Conduct randomized block designs with replicates to assess disease incidence and yield under real-world conditions .

Q. Methodological Considerations

- Data interpretation : Address variability in H₂O₂ measurements by normalizing to baseline levels in untreated plants .

- Ethical practices : Disclose conflicts of interest and adhere to chemical safety protocols (e.g., PPE usage, waste disposal) .

- Reporting standards : Follow journal guidelines (e.g., Medicinal Chemistry Research) for experimental details, including compound purity, spectral data, and statistical methods .

属性

IUPAC Name |

5-[[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)amino]methylamino]-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6S4/c12-4-10-8-2(14-4)6-1-7-3-9-11-5(13)15-3/h1H2,(H,6,8)(H,7,9)(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNWORHVUOZYLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(NC1=NNC(=S)S1)NC2=NNC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20229615 | |

| Record name | Bismerthiazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20229615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79319-85-0 | |

| Record name | Bismerthiazol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79319-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chuan HUA 018 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079319850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismerthiazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20229615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。